2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(2,4-Dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes.
Preparation Methods
The synthesis of 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed to produce various derivatives of pyranochromene-4,8-dione . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has been extensively studied for its potential anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including human glioma, lung cancer, breast cancer, and colon carcinoma .
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. It is believed to induce apoptosis in cancer cells by affecting various signaling pathways and molecular targets . Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione include other pyranochromene derivatives such as 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C24H24O6 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C24H24O6/c1-5-6-14-10-21(26)29-20-9-13(2)22-17(25)12-19(30-24(22)23(14)20)16-8-7-15(27-3)11-18(16)28-4/h7-11,19H,5-6,12H2,1-4H3 |
InChI Key |
OZMCKIQIRHEUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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